molecular formula C8H10O4 B13023017 4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid

4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B13023017
M. Wt: 170.16 g/mol
InChI Key: ZRUIUIVTEFLETK-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)bicyclo[210]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₀O₄ It is a derivative of bicyclo[210]pentane, a structure known for its unique ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid typically involves the reaction of bicyclo[2.1.0]pentane derivatives with methoxycarbonylating agents. One common method includes the use of diazomethane as a methoxycarbonylating agent under controlled conditions to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
  • 4-Methoxycarbonylcubanecarboxylic acid

Uniqueness

4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its bicyclo[2.1.0]pentane core, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-methoxycarbonylbicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-12-6(11)8-3-2-7(8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)

InChI Key

ZRUIUIVTEFLETK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC1(C2)C(=O)O

Origin of Product

United States

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